molecular formula C29H31N7O2S B14036581 N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Cat. No.: B14036581
M. Wt: 541.7 g/mol
InChI Key: PLLBLKFIUUABBW-UHFFFAOYSA-N
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Description

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole, thieno[3,2-d]pyrimidine, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide involves multiple steps, including the formation of the indole and thieno[3,2-d]pyrimidine rings, followed by their coupling with the methoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and thieno[3,2-d]pyrimidine derivatives, such as:

  • N-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1H-indole-3-carboxamide
  • 4-(1H-indol-3-yl)-2-(dimethylamino)ethylthieno[3,2-d]pyrimidine

Uniqueness

The uniqueness of N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H31N7O2S

Molecular Weight

541.7 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C29H31N7O2S/c1-6-26(37)31-22-15-23(25(38-5)16-24(22)36(4)13-12-35(2)3)33-29-32-21-11-14-39-28(21)27(34-29)19-17-30-20-10-8-7-9-18(19)20/h6-11,14-17,30H,1,12-13H2,2-5H3,(H,31,37)(H,32,33,34)

InChI Key

PLLBLKFIUUABBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC3=C(C(=N2)C4=CNC5=CC=CC=C54)SC=C3)OC

Origin of Product

United States

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